Navigating the Synthesis and Application of Alkynylpiperidines: A Technical Guide to 4-(But-3-yn-1-yl)piperidine Hydrochloride
Navigating the Synthesis and Application of Alkynylpiperidines: A Technical Guide to 4-(But-3-yn-1-yl)piperidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Target and Its Significance
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals.[1][2] Its prevalence in over seventy commercialized drugs underscores its importance as a privileged structure in drug design.[1] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making its derivatives perennial subjects of investigation in drug discovery.[3][4]
This guide focuses on a specific, bifunctional derivative: 4-(But-3-yn-1-yl)piperidine hydrochloride . This molecule is of particular interest to researchers as it incorporates two key chemical motifs: the pharmacologically significant piperidine ring and a terminal alkyne. The terminal alkyne serves as a versatile chemical handle, most notably for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to other molecules.[5]
It is important to note that while the initial topic of interest included the 2-substituted isomer, a thorough review of scientific literature and chemical databases indicates a lack of available information for "2-But-3-ynylpiperidine hydrochloride." In contrast, the 4-substituted isomer is a known compound with a registered CAS number. A 3-substituted isomer is also noted in some databases, though with less comprehensive data.[6] To ensure scientific integrity and provide actionable information, this guide will focus on the well-documented 4-(But-3-yn-1-yl)piperidine hydrochloride .
Compound Identification and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducible research. The definitive identifier for 4-(But-3-yn-1-yl)piperidine hydrochloride is its CAS (Chemical Abstracts Service) number.
| Property | Value | Source(s) |
| Chemical Name | 4-(But-3-yn-1-yl)piperidine hydrochloride | [7][8] |
| CAS Number | 1885090-83-4 | [7][8][9] |
| Synonyms | None listed in major databases | [7] |
| Molecular Formula | C₉H₁₆ClN | [7] |
| Molecular Weight | 173.68 g/mol | [7] |
| Purity | ≥98% (as commercially available) | [7][8] |
| Storage Conditions | 4°C, stored under nitrogen | [7] |
Synthesis of 4-(But-3-yn-1-yl)piperidine Hydrochloride: A Plausible Synthetic Route
The rationale for selecting this pathway lies in its modularity and tolerance of various functional groups. The synthesis would logically proceed in two key stages:
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Sonogashira Coupling: A protected 4-halopiperidine is coupled with a suitable alkyne. Using an N-Boc (tert-butyloxycarbonyl) protecting group is a standard and effective strategy to prevent the piperidine nitrogen from interfering with the palladium/copper catalytic cycle.
-
Deprotection: The N-Boc group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the desired hydrochloride salt.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(But-3-yn-1-yl)piperidine hydrochloride.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on standard Sonogashira coupling procedures and has not been optimized for this specific substrate. Researchers should conduct small-scale trials to determine optimal conditions.
Step 1: Synthesis of N-Boc-4-(4-hydroxybut-1-yn-1-yl)piperidine
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To a dry, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-iodopiperidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Add anhydrous triethylamine (TEA) (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
-
To the stirring mixture, add but-3-yn-1-ol (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alcohol.
Step 2 & 3: Conversion of Alcohol to Alkane
A two-step process involving mesylation followed by reduction is a standard method to convert the terminal alcohol to a methyl group.
-
Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.
-
The crude mesylate is then dissolved in anhydrous THF and added dropwise to a stirring suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate. Purify by column chromatography to obtain N-Boc-4-(but-3-yn-1-yl)piperidine.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc protected piperidine from the previous step in a minimal amount of 1,4-dioxane.
-
To this solution, add a solution of HCl in dioxane (4M, 5.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
The product hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and dry under vacuum to yield 4-(But-3-yn-1-yl)piperidine hydrochloride.
Potential Applications in Research and Drug Development
The unique bifunctional nature of 4-(But-3-yn-1-yl)piperidine hydrochloride makes it a valuable building block for a variety of applications in the life sciences.
Scaffold for Novel Therapeutics
The 4-substituted piperidine motif is a common feature in a wide range of biologically active compounds, including opioids, NK1 antagonists, and agents targeting the central nervous system.[11][12][13] The butynyl side chain can be utilized in several ways:
-
As a Pharmacophore Element: The alkyne itself can interact with biological targets through various non-covalent interactions.
-
As a Precursor for Further Functionalization: The terminal alkyne can be elaborated into other functional groups through reactions such as hydration, hydroamination, or further cross-coupling reactions, allowing for the exploration of a diverse chemical space.
Tool for Chemical Biology and "Click Chemistry"
The terminal alkyne is a key functional group for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5]
-
Bioconjugation: This compound can be used to introduce a piperidine-containing moiety onto biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This allows for the creation of novel bioconjugates for studying biological processes or for therapeutic purposes.
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, this molecule could serve as a building block for synthesizing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The terminal alkyne provides a convenient point for linker attachment to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.
-
Fragment-Based Drug Discovery (FBDD): As a fragment, it can be used in screening campaigns to identify initial hits against a biological target. The alkyne handle then facilitates the rapid elaboration of these hits into more potent leads.
Logical Flow of Application in Drug Discovery
Caption: Application of the building block in a drug discovery workflow.
Safety Information
As a hydrochloride salt of an amine, 4-(But-3-yn-1-yl)piperidine hydrochloride is expected to be a solid that is irritating to the eyes and skin. The general safety precautions for piperidine and its derivatives should be followed.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This safety information is based on data for the parent compound, piperidine hydrochloride, and similar structures. A specific Safety Data Sheet (SDS) for 4-(But-3-yn-1-yl)piperidine hydrochloride should be consulted when available.
Conclusion
4-(But-3-yn-1-yl)piperidine hydrochloride represents a valuable and versatile building block for researchers at the interface of chemistry, biology, and medicine. Its combination of a privileged piperidine scaffold and a reactive terminal alkyne handle provides a powerful tool for the synthesis of novel therapeutics and chemical biology probes. While the 2-substituted isomer remains an elusive target, the well-characterized 4-isomer offers a wealth of opportunities for innovation in drug discovery and beyond. This guide provides a foundational understanding of its properties, a plausible and actionable synthetic strategy, and a forward-looking perspective on its potential applications.
References
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